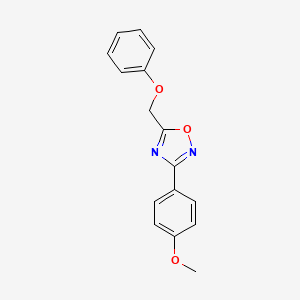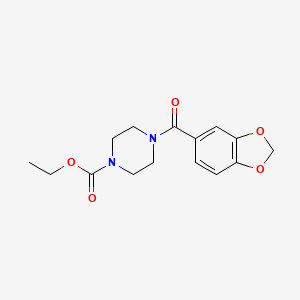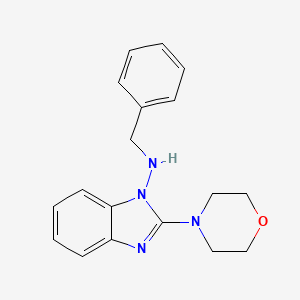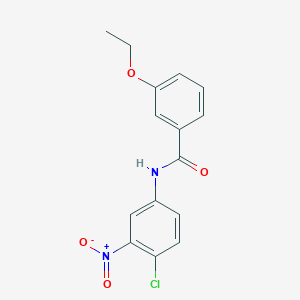![molecular formula C19H30N2 B5725884 (4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5725884.png)
(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine, commonly known as PCP, is a dissociative anesthetic drug that has been used in both clinical and recreational settings. PCP was first synthesized in 1956 and has since been used for its anesthetic properties. The drug is known to produce hallucinations, delusions, and other psychotic symptoms, which have led to its classification as a Schedule II controlled substance in the United States.
Mécanisme D'action
PCP acts as an NMDA receptor antagonist, blocking the action of glutamate in the brain. This action leads to the disruption of neural communication and the induction of hallucinations and other psychotic symptoms.
Biochemical and Physiological Effects
PCP has been shown to have a range of biochemical and physiological effects on the body. The drug has been shown to increase heart rate, blood pressure, and body temperature. PCP also affects the release of neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
PCP has been used in lab experiments to study its effects on the brain and behavior. The drug has been shown to induce psychotic symptoms, making it useful for studying the underlying mechanisms of psychosis. However, the use of PCP in lab experiments is limited by its potential for abuse and the risk of adverse effects.
Orientations Futures
There are several future directions for research on PCP. One area of research is the development of new drugs that target the NMDA receptor, with the aim of treating psychiatric disorders such as schizophrenia. Another area of research is the study of the long-term effects of PCP use on the brain and behavior, with the goal of developing effective treatments for PCP addiction. Additionally, research is needed to better understand the underlying mechanisms of PCP-induced psychosis, with the aim of developing new treatments for this condition.
Méthodes De Synthèse
PCP can be synthesized through a series of chemical reactions involving cyclohexanone, phenylmagnesium bromide, and piperidine. The process involves the reduction of cyclohexanone to cyclohexanol, followed by the reaction of phenylmagnesium bromide with cyclohexanone to form 4-phenylcyclohexanol. The final step involves the reaction of 4-phenylcyclohexanol with piperidine to form PCP.
Applications De Recherche Scientifique
PCP has been used in scientific research to study its effects on the brain and behavior. Studies have shown that PCP acts as an NMDA receptor antagonist, blocking the action of glutamate in the brain. This action leads to the disruption of neural communication and the induction of hallucinations and other psychotic symptoms.
Propriétés
IUPAC Name |
4-phenyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-3-7-17(8-4-1)18-9-11-19(12-10-18)20-13-16-21-14-5-2-6-15-21/h1,3-4,7-8,18-20H,2,5-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBJRPKKJXFABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5725801.png)
![N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5725808.png)




![2-[(4-bromophenyl)thio]-N-phenylacetamide](/img/structure/B5725835.png)


![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)
![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)

![dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5725898.png)
![2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)